Mephenesin

Description

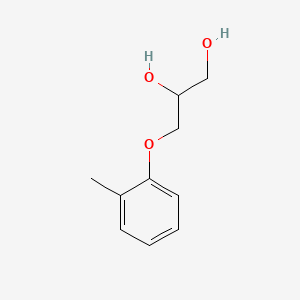

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(2-methylphenoxy)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-8-4-2-3-5-10(8)13-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDYCNIAQWPBHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023254 | |

| Record name | Mephenesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Sparingly soluble | |

| Record name | Mephenesin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13583 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

59-47-2 | |

| Record name | (±)-Mephenesin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mephenesin [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mephenesin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13583 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | mephenesin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | mephenesin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | mephenesin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | mephenesin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | mephenesin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mephenesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mephenesin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPHENESIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B8PIR2954 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Conceptual Evolution of Mephenesin Research

Early Discovery and Initial Characterization of Mephenesin's Biological Activity

This compound, also known as myanesin, is a centrally acting muscle relaxant. wikipedia.orgpatsnap.com It is a synthetic cresol (B1669610) glyceryl ether. drugbank.com The compound was first synthesized in 1908 by Zivkovic. nih.gov Its muscle relaxant properties were identified in the mid-1940s by Frank Berger while he was researching non-toxic antibacterial agents. nih.govinhn.org Berger observed that administration of small quantities of certain α-substituted ethers of glycerol (B35011), including this compound, to mice, rats, and guinea pigs induced tranquilization, muscle relaxation, and a sleep-like state from which the animals could be easily aroused. nih.govinhn.org This observation highlighted this compound's biological activity beyond its initial intended use as an antibacterial agent. Early research characterized this compound as a central nervous system depressant that produced transient muscle relaxation and paralysis. drugbank.com It was noted to have a greater effect on the spinal cord than the brain at clinical doses. wikipedia.org Studies in cats demonstrated that this compound could abolish polysynaptic reflex contractions elicited by nerve stimulation and reduce the polysynaptic component of ventral root potentials. medchemexpress.commedchemexpress.comnih.gov It was also observed to prolong the refractory period of directly or indirectly stimulated skeletal muscle fibers due to a direct action on the muscle fibers. nih.gov this compound was also found to have anticonvulsant effects. medchemexpress.commedchemexpress.com

This compound as a Precursor in Psychopharmacology Development

This compound's observed tranquilizing and muscle-relaxant effects were instrumental in the development of early psychopharmacological agents. nih.govinhn.organnualreviews.org Frank Berger was particularly impressed by these effects and pursued further research with this compound, recognizing its potential for treating anxiety and its muscle relaxant action. nih.govinhn.org Despite its biological activity, this compound had limitations, including a short duration of action and a more pronounced effect on the spinal cord compared to supraspinal structures. wikipedia.orgnih.gov To address these drawbacks, Berger initiated a research program at Wallace Laboratories, which led to the synthesis of meprobamate by B. J. Ludwig in 1950. nih.govinhn.orginhn.orgscirp.org Meprobamate, a derivative of 1,3-propanediol, was designed to have a longer duration of action than this compound while retaining similar tranquilizing properties. nih.govinhn.org Meprobamate became the first widely used tranquilizer and is considered a this compound analog. wikipedia.orgscirp.orgscirp.org Its success marked a significant step in the development of psychotropic drugs and highlighted the potential of targeting the central nervous system for therapeutic effect in psychiatric conditions. annualreviews.orgacnp.org The development of meprobamate from this compound exemplifies how research into the biological activity of one compound can serve as a foundation for the discovery and development of novel therapeutic agents in related fields, such as psychopharmacology. nih.govinhn.org

Historical Shifts in Research Focus for Centrally Acting Muscle Relaxants

The discovery and study of this compound initiated research into centrally acting muscle relaxants. cambridge.orgslideshare.net Early research focused on compounds like this compound and its congeners due to their ability to reduce skeletal muscle tone by depressing polysynaptic pathways in the central nervous system. slideshare.netslideshare.net However, the limitations of this compound, such as its short duration of action and potential for respiratory depression at clinical doses due to its greater effect on the spinal cord, prompted the search for improved alternatives. wikipedia.org The development of meprobamate, a longer-acting analog, marked a shift towards compounds with a better therapeutic profile. nih.govinhn.org Subsequently, research in the field of centrally acting muscle relaxants evolved further with the introduction of other classes of drugs, including benzodiazepines, GABA mimetics, and central α2 agonists, each with distinct mechanisms of action targeting different pathways within the central nervous system involved in muscle tone regulation. slideshare.netslideshare.net While this compound was an important early compound, its use has largely been replaced by related drugs like methocarbamol (B1676395), which is better absorbed. wikipedia.org The historical trajectory of research in this area demonstrates a continuous effort to develop compounds with improved efficacy, longer duration of action, and better safety profiles compared to their predecessors like this compound.

Mephenesin Pharmacodynamics and Molecular Mechanisms of Action

Central Nervous System Depression by Mephenesin

This compound's muscle-relaxing properties stem from its depressant effects on the CNS. patsnap.comcymitquimica.comzynapte.com It is considered a centrally acting skeletal muscle relaxant. zynapte.com This depression leads to reduced neuronal excitability, decreasing action potentials to muscle fibers, which ultimately reduces spasticity. pharmacompass.comdrugbank.comnih.gov

The mechanism of action for this compound involves its effects on the central nervous system, particularly the spinal cord and brainstem. patsnap.compatsnap.commedtigo.com It interferes with nerve impulse transmission in these regions. patsnap.com Studies have investigated its site of action within the spinal cord and brainstem. physiology.org this compound has been shown to depress polysynaptic arcs at supraspinal levels, including the linguomandibular reflex mediated in the lower brainstem. scispace.com It also affects the polysynaptic circuits of the thalamo-cortico-thalamic system and the cerebellum. scispace.com

A key aspect of this compound's mechanism is its action on internuncial neurons (interneurons) and its inhibition of polysynaptic reflex arcs. patsnap.compatsnap.commedtigo.comzynapte.comnih.gov These polysynaptic pathways are responsible for transmitting sensory information and motor impulses between neurons and are involved in muscle stretch reflexes. patsnap.compatsnap.com By inhibiting these pathways, this compound effectively reduces muscle hyperactivity and spasms. patsnap.com The depressant action on interneurons is thought to be a primary reason for its muscle relaxant effects. zynapte.comsemanticscholar.org Some research suggests that the differential susceptibility of polysynaptic and monosynaptic reflexes to this compound indicates a specific action on internuncial cells.

This compound causes a significant and dose-dependent reduction in polysynaptic reflexes. capes.gov.brnih.gov Studies in spinal cats have shown that this compound inhibits polysynaptic ventral root reflexes. capes.gov.brnih.govnih.gov Dose levels sufficient to abolish polysynaptic reflex contractions reduced the area of the polysynaptic component of ventral root potentials by about 50%. nih.gov this compound also depressed the amplitude of the flexor reflex mediated by group II afferent fibers in a dose-dependent manner. researchgate.net

In addition to its effects on ventral root reflexes, this compound has been shown to suppress dorsal root reflexes. capes.gov.brnih.govnih.gov Profound depressant effects on the dorsal root reflex have been observed, which might reflect inhibition of spike-generating mechanisms. capes.gov.brnih.gov

Compared to polysynaptic reflexes, monosynaptic reflexes are considerably more resistant to depression by this compound. scispace.comcapes.gov.brnih.govnih.gov In some instances, doses that depress polysynaptic pathways may even enhance monosynaptic responses, potentially due to reduced background inhibitory internuncial activity. At dose levels that abolished polysynaptic reflex contractions, this compound had minimal or no effect on monosynaptic knee-jerk reflexes in anesthetized cats. capes.gov.brnih.govnih.gov However, with higher dose levels, monosynaptic reflexes can be depressed. this compound reduced the area of the monosynaptic component of ventral root potentials, to a similar extent as methocarbamol (B1676395), at doses that abolished polysynaptic reflex contractions. nih.gov

Influence on Internuncial Neurons and Polysynaptic Reflex Arcs

Depression of Dorsal Root Reflexes

Neurotransmitter System Modulation by this compound

While the exact mechanism of action of this compound is not fully known, it is believed to involve modulation of neurotransmitter systems in the spinal cord. cymitquimica.comzynapte.compharmacompass.comdrugbank.com this compound is thought to enhance the inhibitory action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS. patsnap.commedtigo.com Potentiating GABAergic transmission can lead to increased inhibitory effects on motor neurons, decreasing muscle tone. patsnap.com this compound's muscle relaxant effects are also attributed to a reduction in the release of excitatory neurotransmitters, such as glutamate, thereby dampening excessive neuronal activity. patsnap.com this compound may also act as an NMDA receptor antagonist. wikipedia.orgambeed.cn It has been observed to block both inward sodium and inward calcium currents in neurons. pharmacompass.comdrugbank.comnih.gov

Potentiation of GABAergic Transmission

This compound is believed to enhance the inhibitory action of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. patsnap.com GABA plays a critical role in reducing neuronal excitability. patsnap.com By potentiating GABAergic transmission, this compound may increase the inhibitory effect on motor neurons, contributing to a decrease in muscle tone and the alleviation of muscle spasms. patsnap.com This action is thought to occur at the level of the spinal cord and brain, interfering with the transmission of nerve impulses involved in muscle contractions. patsnap.com

Reduction of Excitatory Neurotransmitter Release (e.g., Glutamate)

This compound's muscle relaxant effects are also attributed to its capacity to reduce the release of excitatory neurotransmitters, such as glutamate. patsnap.com Glutamate is the most abundant excitatory neurotransmitter in the mammalian nervous system and plays a significant role in neuronal excitation. nih.govnih.govclevelandclinic.org By decreasing the release of glutamate, this compound may further dampen the excessive neuronal activity that contributes to muscle spasms. patsnap.com

Electrophysiological Effects of this compound on Neuronal Activity

Electrophysiological studies have provided insights into how this compound affects the electrical activity of neurons and muscle fibers.

Reduction of Neuronal Excitability

This compound has been observed to reduce neuronal excitability. drugbank.compharmacompass.comsmolecule.comnih.govdaicelpharmastandards.com This effect is considered a primary mechanism by which it reduces muscle spasticity. drugbank.compharmacompass.comsmolecule.com Studies in spinal rats have shown that this compound inhibits the firing of motoneurons, potentially by stabilizing the neuronal membrane. nih.govresearchgate.net It has been noted to depress spinal and supraspinal polysynaptic reflexes, which are involved in regulating muscle tone, while having minimal effect on monosynaptically mediated stretch reflexes. capes.gov.brsdbidoon.com

Research findings on the effect of this compound on spinal reflexes in cats illustrate this reduction in excitability:

| Reflex Type | This compound Effect (Dose-dependent) | Reference |

| Polysynaptic Reflex | Significant reduction | capes.gov.br |

| Monosynaptic Reflex | Minimally affected | capes.gov.br |

| Dorsal Root Reflex | Significant reduction | capes.gov.br |

| Dorsal Root Potential | Slightly decreased | capes.gov.br |

Impact on Action Potentials in Muscle Fibers

This compound reduces neuronal excitability, leading to decreased action potentials transmitted to muscle fibers. drugbank.compharmacompass.comsmolecule.com This ultimately results in a reduction in spasticity. drugbank.compharmacompass.comsmolecule.com While centrally acting, some studies have also investigated potential peripheral actions. Research in cats and rats indicated that this compound could cause a prolongation of the mean refractory period of directly or indirectly stimulated skeletal muscle, suggesting a direct action on muscle fibers. nih.gov The effect on indirectly stimulated diaphragms was greater than on directly stimulated ones, which might be related to a local anesthetic action of this compound. nih.gov

Effects on Inward Sodium and Calcium Currents in Neurons

This compound has been observed to block both inward sodium and inward calcium currents in neurons. drugbank.compharmacompass.comsmolecule.comkavyapharma.comdaicelpharmastandards.com This blockage of ion channels is considered a contributing factor to its mechanism of action, although the exact link to its muscle relaxant properties is not fully understood. drugbank.compharmacompass.comsmolecule.com The inhibition of these inward currents would reduce the influx of positive ions required for neuronal depolarization and the generation of action potentials, thereby decreasing neuronal excitability.

Modulation of Spinal Root Potentials

Studies investigating the effects of this compound on spinal root potentials have shown that it can significantly reduce polysynaptic and dorsal root reflexes in a dose-dependent manner. nih.govcapes.gov.br this compound has been observed to slightly decrease the dorsal root potential while having minimal effect on the monosynaptic ventral root reflex. nih.govcapes.gov.br The profound depressant effects of this compound on the dorsal root reflex, in contrast to its small effect on the dorsal root potential, may indicate an inhibition of spike-generating mechanisms. nih.govcapes.gov.br this compound has also been used experimentally to help isolate monosynaptic from polysynaptic components in the central nervous system. plos.orgresearchgate.net It is thought to achieve this by decreasing the firing threshold of interneurons, leaving the monosynaptic components relatively unaffected. plos.orgresearchgate.net

Data from a study on spinal root potentials in cats illustrates the differential effects of this compound compared to other muscle relaxants:

| Drug | Dose (mg/kg, i.v.) | Polysynaptic Ventral Root Reflex | Monosynaptic Ventral Root Reflex | Dorsal Root Potential | Dorsal Root Reflex |

| This compound | 12.5-50 | Significant reduction (dose-dependent) nih.govcapes.gov.br | Minimally affected nih.govcapes.gov.br | Slightly decreased nih.govcapes.gov.br | Significant reduction (dose-dependent) nih.govcapes.gov.br |

| Tolperisone (B1682978) | 2.5-10 | Inhibited (dose-dependent) nih.govcapes.gov.br | Inhibited (dose-dependent) nih.govcapes.gov.br | Slightly prolonged nih.govcapes.gov.br | Inhibited (dose-dependent) nih.govcapes.gov.br |

| Baclofen | 0.5 | Partially inhibited nih.govcapes.gov.br | Abolished nih.govcapes.gov.br | Less attenuated nih.govcapes.gov.br | Less attenuated nih.govcapes.gov.br |

| Diazepam | - | Partially reduced nih.govcapes.gov.br | Not modified nih.govcapes.gov.br | Enhanced nih.govcapes.gov.br | - |

| Midazolam | - | Partially reduced nih.govcapes.gov.br | Not modified nih.govcapes.gov.br | Prolonged half-time of decay nih.govcapes.gov.br | - |

Influence on Synaptic Transmission and Synaptic Depression

This compound's mechanism of action involves interfering with the transmission of nerve impulses within the spinal cord and brain, particularly targeting the internuncial neurons in the polysynaptic pathways of the spinal cord. patsnap.com By inhibiting these pathways, it reduces muscle hyperactivity and spasms. patsnap.com At a biochemical level, this compound is believed to enhance the inhibitory action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS. patsnap.com This potentiation of GABAergic transmission leads to an increased inhibitory effect on motor neurons, decreasing muscle tone. patsnap.com Additionally, this compound's muscle relaxant effects are attributed to its ability to reduce the release of excitatory neurotransmitters like glutamate, further dampening excessive neuronal activity that contributes to muscle spasms. patsnap.com

Studies have also explored the effects of this compound on synaptic potentials. This compound has been shown to reduce the depolarization induced by L-glutamate. semanticscholar.org It can also depress spontaneous activities in primary afferent terminals and motoneurons, possibly due to slight hyperpolarization and/or prolongation of the refractory period. semanticscholar.org When synaptic transmission is largely restricted to monosynaptic actions, this compound can block longer-latency synaptic responses while the monosynaptic component remains largely unaffected. researchgate.netjneurosci.org

Peripheral Actions and Neuromuscular Function Studies

While primarily known for its central effects, studies have also investigated the peripheral actions of this compound and its influence on neuromuscular function. nih.govscispace.comnih.gov

Effects on Skeletal Muscle Refractory Period

Research indicates that this compound can cause a prolongation of the mean refractory period of directly or indirectly stimulated skeletal muscle. nih.govscispace.comnih.govresearchsolutions.comcaymanchem.com These effects appear to be due to a direct action on the muscle fibers themselves. nih.govscispace.comnih.gov The increase in refractory period produced by this compound has been observed to be greater in indirectly stimulated muscle preparations compared to directly stimulated ones. nih.gov

Local Anesthetic Properties

This compound has been noted to possess local anesthetic properties. nih.govscispace.comnih.govgoogle.commst.edudrugbank.com Experiments using isolated nerve preparations suggest that the difference in the effect of this compound on the refractory period between indirectly and directly stimulated muscles may be attributable to its local anesthetic action. nih.govnih.gov Historically, this compound was discovered when researchers were investigating the local anesthetic properties of glycerol (B35011) ethers. mst.edu

Studies on Muscle Spindle Function

Studies have investigated the effects of this compound on muscle spindle function. Some research suggests that this compound may cause a decrease in afferent discharges from the muscle spindle, which could partially contribute to its muscle relaxant effect. jst.go.jpepa.gov However, other studies indicate that this compound inhibited muscle spindle discharges only slightly. scispace.com

Pharmacokinetics and Metabolism of Mephenesin

Absorption and Distribution Dynamics

Mephenesin's absorption is primarily mediated through oral administration. medtigo.com Upon entering the systemic circulation, this compound demonstrates a moderate volume of distribution. medtigo.com While specific detailed data on the extent and rate of absorption or the exact volume of distribution were not extensively available in the consulted sources, the primary route of administration and the moderate distribution volume are noted aspects of its pharmacokinetic profile.

Biotransformation Pathways and Metabolite Identification

This compound undergoes hepatic metabolism, primarily through enzymatic biotransformation. medtigo.com The cytochrome P450 enzyme system, particularly CYP2C9, has been identified as a critical component in the metabolic transformation of this compound. medtigo.com This process leads to the formation of hydroxylated derivatives. medtigo.com These hydroxylated metabolites subsequently undergo conjugation, notably with glucuronic acid, which facilitates their elimination from the body. medtigo.com One specific metabolite that has been identified is β-(4-Hydroxy-2-methylphenoxy)-lactic Acid. acs.org

Elimination Kinetics and Excretion Routes

The predominant route of elimination for this compound and its metabolites is renal excretion. medtigo.com The conjugated metabolites, formed during biotransformation, are significantly excreted via the urine, contributing substantially to the elimination process. medtigo.com While the primary route is renal, a minor portion of the parent drug and its metabolites may also be eliminated through biliary excretion into the feces. medtigo.com

Preclinical Research and Experimental Models

In Vivo Animal Models in Mephenesin Research

In vivo studies have been instrumental in evaluating the effects of this compound on motor function and central nervous system activity in living organisms. Various animal species and experimental paradigms have been utilized to investigate its muscle relaxant properties and potential therapeutic applications.

Spinal Cat Models for Reflex Activity Assessment

Spinalized cat models have been a significant tool in assessing the effects of this compound on spinal reflexes. These models allow for the study of drug effects on reflex pathways without the confounding influence of higher brain centers.

Studies in unanesthetized spinal cats have shown that intravenously administered this compound causes a significant and dose-dependent reduction in polysynaptic and dorsal root reflexes. nih.govcapes.gov.br The dorsal root potential was slightly decreased, while the monosynaptic ventral root reflex was minimally affected. nih.govcapes.gov.br This differential effect on polysynaptic versus monosynaptic reflexes is a key finding in understanding this compound's action, suggesting a primary effect on interneuronal pathways rather than directly on motor neurons or primary afferents involved in the monosynaptic reflex arc. capes.gov.brscispace.com

In chloralose (B1664795) anesthetized cats, doses of this compound that abolished polysynaptic reflex contractions had no effect on monosynaptic knee-jerk reflexes. capes.gov.br this compound reduced the areas of the polysynaptic component of ventral root potentials by approximately 50% at doses that abolished polysynaptic reflex contractions. capes.gov.br It also reduced the area of the monosynaptic component to a similar extent. capes.gov.br

Rodent Models (Mice, Rats) for Muscle Relaxation and CNS Effects

Rodent models, including mice and rats, have been used to investigate this compound's muscle relaxant and central nervous system effects. These models offer advantages in terms of genetic manipulation and larger sample sizes.

This compound has been shown to cause transient muscle relaxation and paralysis via central nervous system depression in rodents. drugbank.com Studies in mice have investigated the effects of this compound analogs, such as methocarbamol (B1676395), on outcomes like immobility time in the forced swim test, a model used to evaluate antidepressant effects. scirp.orgscirp.org While these studies focus on analogs, they highlight the use of rodent models to assess CNS-related effects of this compound-like compounds.

In rats, this compound has been examined in models of muscle relaxant activity, such as the attenuation of morphine-induced rigidity and effects on the polysynaptic linguomandibular reflex. capes.gov.br this compound was found to be effective and moderately specific in these models. capes.gov.br

Animal Models for Specific Neurological Conditions

Animal models designed to mimic specific neurological conditions have also been utilized in research related to this compound or its analogs, although direct studies on this compound in these specific models are less prominent in the provided search results. However, the broader context of using animal models for neurological disorders provides a framework for potential research avenues. mdpi.combenthambooks.com For instance, animal models are crucial for studying the etiopathogenesis of neurological disorders and evaluating potential therapeutics. mdpi.com Genetically engineered mice have been widely used in the study of neurodegenerative diseases. neurodegenerationresearch.eu While this compound itself is not primarily investigated in these complex disease models in the provided results, its muscle relaxant properties suggest potential relevance in conditions involving spasticity or rigidity, which are modeled in some neurological disorder models.

One study mentioned the use of a mouse model of chronic spinal cord transection to investigate spasms. In this model, this compound, described as a blocker of polysynaptic mostly glutamatergic transmission, completely abolished spasms. elifesciences.org This indicates the utility of this specific animal model in demonstrating this compound's effectiveness in reducing spasticity arising from spinal cord injury.

In Vitro Experimental Methodologies

In vitro studies using isolated tissue preparations have provided valuable insights into the direct effects of this compound at the cellular and synaptic levels, free from systemic influences.

Isolated Spinal Cord Preparations

Isolated spinal cord preparations, particularly from neonatal rats and bullfrogs, have been used to study the effects of this compound on synaptic transmission and reflex potentials.

In vitro studies using the hemisected spinal cord preparation isolated from neonatal rats have shown that this compound can be used to isolate monosynaptic from polysynaptic components of synaptic transmission. nih.govplos.org this compound achieves this by decreasing the firing threshold of interneurons, leaving monosynaptic components largely unaffected at certain concentrations. plos.orgjneurosci.org This property has been utilized to study prolonged synaptic depression in the neonatal rat spinal cord, where this compound was added to the bathing media to reduce activity in polysynaptic pathways and allow for the recording of monosynaptic excitatory postsynaptic potentials (EPSPs). nih.gov

Studies on the isolated bullfrog spinal cord have compared the effects of this compound with chlorphenesin (B1668841) carbamate (B1207046). nih.gov this compound was shown to depress various reflex potentials, including dorsal and ventral root potentials elicited by stimulating dorsal roots. nih.gov this compound reduced both the depolarization and motoneuron firing induced by excitatory amino acids like L-aspartic acid and L-glutamic acid. nih.gov

Studies on Isolated Nerve and Muscle Preparations

Studies on isolated nerve and muscle preparations have helped to elucidate the peripheral actions of this compound.

Experiments using isolated rat diaphragms and cat tibialis anterior muscles have investigated the effects of this compound on muscle contractility and nerve-muscle transmission. nih.govnih.gov this compound abolished polysynaptic reflex contractions of the cat tibialis anterior muscle elicited by stimulation of the homolateral femoral nerve. nih.govnih.gov this compound caused a prolongation of the mean refractory period of directly or indirectly stimulated skeletal muscle, an effect attributed to a direct action on muscle fibers. nih.gov The increase in refractory period was greater in indirectly stimulated rat diaphragms, suggesting a local anesthetic action on the isolated phrenic nerve. nih.gov In the indirectly stimulated cat tibialis anterior muscle, high-frequency stimulation resulted in a non-maintained tetanus in the presence of this compound. nih.govnih.gov Analysis of this compound's action has revealed that it has no direct neuromuscular effects but acts within the spinal cord to depress synaptic reflexes. portlandpress.com

Data from Selected Preclinical Studies

| Model Type | Species | Key Finding | Citation |

| Spinal Cat (In Vivo) | Cat | Dose-dependent reduction in polysynaptic and dorsal root reflexes; minimal effect on monosynaptic reflex. | nih.govcapes.gov.br |

| Spinal Cat (In Vivo) | Cat | Abolished polysynaptic reflex contractions; no effect on monosynaptic knee-jerk reflexes. | capes.gov.br |

| Spinal Cat (In Vivo) | Cat | Reduced area of polysynaptic component of ventral root potentials by ~50%. | capes.gov.br |

| Rodent (In Vivo) | Mouse | Abolished spasms in chronic spinal cord transection model. | elifesciences.org |

| Rodent (In Vivo) | Rat | Effective and moderately specific in models of morphine-induced rigidity and linguomandibular reflex. | capes.gov.br |

| Isolated Spinal Cord (In Vitro) | Neonatal Rat | Used to isolate monosynaptic from polysynaptic transmission. | nih.govplos.orgjneurosci.org |

| Isolated Spinal Cord (In Vitro) | Bullfrog | Depressed reflex potentials and reduced depolarization/firing induced by excitatory amino acids. | nih.gov |

| Isolated Nerve/Muscle (In Vitro) | Cat Tibialis Anterior | Abolished polysynaptic reflex contractions. | nih.govnih.gov |

| Isolated Nerve/Muscle (In Vitro) | Rat Diaphragm | Prolonged refractory period; suggested local anesthetic action on nerve. | nih.gov |

Neuronal Culture and Electrophysiological Recordings

Studies employing neuronal cultures and electrophysiological recording techniques have been instrumental in examining the effects of this compound on neuronal activity and synaptic transmission. This compound has been utilized in such research to help distinguish between monosynaptic and polysynaptic pathways within the central nervous system physiology.orgnih.gov. Its depressant action is more prominent on polysynaptic pathways compared to monosynaptic ones physiology.orgnih.gov. Research involving embryonic avian neurons and rhesus monkey motor neurons in tissue culture has included electrophysiological studies on this compound escholarship.org.

The mechanism by which this compound influences neuronal activity in these models involves its interaction with neurotransmission. It is understood to enhance the inhibitory action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, thereby increasing the inhibitory effect on motor neurons patsnap.com. Additionally, this compound is believed to reduce the release of excitatory neurotransmitters like glutamate, further contributing to the dampening of excessive neuronal activity patsnap.com. Electrophysiological studies have observed that this compound can reduce neuronal excitability, leading to decreased action potentials drugbank.com. It has been noted to block both inward sodium and inward calcium currents in neurons drugbank.com.

Clinical Research Perspectives and Findings Historical and Methodological

Historical Clinical Investigations into Mephenesin's Efficacy

Early clinical investigations into this compound focused on its ability to induce muscle relaxation via central nervous system depression. patsnap.comdrugbank.com Introduced in the 1950s, it was one of the early compounds explored for conditions involving increased muscle tone and spasticity. drugbank.com

Early Applications in Muscle Spasticity (e.g., Parkinson's, Multiple Sclerosis)

This compound was historically used for the treatment of muscle spasticity associated with neurological disorders such as Parkinson's disease and Multiple Sclerosis. drugbank.com Research explored its capacity to reduce neuronal excitability, thereby decreasing action potentials to muscle fibers and resulting in a reduction in spasticity. drugbank.com While not as widely studied as newer muscle relaxants, its efficacy in alleviating muscle spasms in these conditions was a key area of early research. patsnap.com

Exploration in Psychiatric Conditions (e.g., Anxiety, Tension, Agitation)

Beyond its muscle relaxant properties, this compound was also investigated for its potential effects on psychiatric symptoms, including anxiety, tension, and agitation. iastate.edu Early in the history of psychotropic drugs, compounds with sedative or muscle relaxant properties were sometimes explored for their effects on mental health conditions. iastate.eduscirp.org While this compound's primary use was related to muscle tone, its central nervous system effects led to its consideration in the context of these psychiatric manifestations. drugbank.com

Evaluation in Alcohol Withdrawal Syndrome

Research also extended to evaluating this compound in the context of alcohol withdrawal syndrome. Alcohol withdrawal can manifest with symptoms including anxiety, agitation, and tremors, which involve heightened central nervous system excitability and muscle hyperactivity. dovepress.comnih.govwikipedia.org Given this compound's mechanism of action involving central nervous system depression and muscle relaxation, its potential role in managing some of these symptoms during alcohol withdrawal was explored historically. patsnap.comdrugbank.com

Comparative Clinical Studies with Other Centrally Acting Muscle Relaxants

Comparative clinical studies involving this compound and other centrally acting muscle relaxants aimed to assess its relative efficacy and characteristics. capes.gov.brnih.gov These studies often involved comparing this compound's effects on muscle tone and reflexes with those of other compounds, such as methocarbamol (B1676395), chlordiazepoxide, and diazepam, in animal models. capes.gov.brnih.gov Such research provided insights into the pharmacological profiles and potential clinical utility of this compound in relation to other drugs in its class. capes.gov.brnih.gov For example, studies in cats compared the effects of this compound, methocarbamol, chlordiazepoxide, and diazepam on spinal reflexes and ventral root potentials, revealing similarities in the actions of this compound and methocarbamol on reducing polysynaptic and monosynaptic components of ventral root potentials at certain dose levels. nih.gov

Methodological Considerations in this compound Clinical Research

Methodological considerations in the clinical research of this compound, particularly in its earlier phases, were influenced by the evolving standards of clinical trial design. nih.govnih.govresearchgate.net

Design of Controlled Studies

The design of controlled studies involving this compound, as with other therapeutic agents, aimed to provide robust evidence of its effects. drugbank.comnih.gov Early controlled trials in psychiatry, for instance, sometimes utilized crossover designs and blinding to evaluate the effects of treatments, including compounds like this compound. nih.gov The development and increasing adoption of randomized controlled trials (RCTs) as a gold standard in pharmaceutical research influenced the methodological approaches used to study drugs like this compound, emphasizing the importance of randomization and control groups to assess efficacy against placebo or other interventions. nih.govnottingham.ac.ukethics.gc.ca

Challenges in Outcome Assessment and Subjectivity

Clinical research involving this compound, particularly in the historical context of evaluating its effectiveness as a muscle relaxant, has faced significant challenges related to outcome assessment and the inherent subjectivity of the conditions it was used to treat. Evaluating the relief of spasticity in humans, for instance, has been described as exceedingly difficult, with few reliable objective methods available for measurement. scispace.com While tools like electromyograms can be useful, their value is often limited in this context. scispace.com Consequently, clinical impressions frequently served as the primary criteria for assessing effectiveness. scispace.com

The reliance on subjective measures introduces several methodological pitfalls. Clinical trials often utilize subjective outcomes, such as symptom scores or quality-of-life measures, as endpoints. nih.gov The interpretation and application of concepts like "subjective" and "objective" outcomes in randomized clinical trials have varied, and definitions have often been absent from trial reports, contributing to ambiguity. nih.gov Some methodological publications define a subjective outcome as one dependent on assessor judgment, patient-reported, or related to private phenomena only assessable by the patient. nih.gov

The subjective nature of reported outcomes can be influenced by various factors, including patient and assessor expectations, potentially leading to bias. The sedative or tranquilizing actions of an agent, for example, might secondarily produce skeletal muscular relaxation, adding difficulties in interpretation of the direct muscle relaxant effect. scispace.com Furthermore, the well-known beneficial or toxic manifestations of placebo therapy can complicate drug evaluation, particularly concerning the psychiatric uses of skeletal muscle relaxants. scispace.com

Despite the challenges, historical clinical reports generally suggest that this compound holds some value in patients experiencing skeletal-muscle hypertonus and symptoms of spasm or spasticity. scispace.com However, considerable differences in effectiveness have been observed, with the drug being strikingly effective in some cases and completely ineffective in others, a phenomenon not fully understood in the absence of complete knowledge about its central nervous system effects. scispace.com

Improving the assessment of subjective outcomes requires structured approaches. For instance, in the context of assessing general side effects in clinical trials, a structured, patient-based approach has been proposed and validated to improve the detection of drug-induced side effects, suggesting that more reliable methods can help reduce the problem of studies being underpowered to detect such effects. nih.gov This highlights the importance of well-defined and consistently applied assessment methods when dealing with subjective endpoints.

The challenges in outcome assessment are not unique to this compound research but are common in clinical trials evaluating conditions with subjective components. efpia.eunih.gov The difficulty in obtaining adequate safety and efficacy data from small patient populations, often encountered in studies of certain conditions, also contributes to methodological complexities. nih.gov

While specific detailed research findings presented as data tables solely focusing on the challenges of outcome assessment and subjectivity for this compound in isolation are limited in the provided search results, the general methodological issues encountered in evaluating muscle relaxants and subjective outcomes are well-documented. The following table illustrates the types of outcomes often used in clinical trials, highlighting the distinction between subjective and objective measures, which is central to the challenges discussed in this compound research.

| Outcome Type | Description | Examples in Clinical Trials | Relevance to this compound Research Challenges |

| Subjective | Dependent on judgment, patient-reported, or related to private phenomena. nih.gov | Symptom scores, pain scales, quality-of-life measures, global evaluations of efficacy. scispace.comnih.gov | High; this compound effectiveness assessment heavily relied on clinical impressions and patient-reported relief. scispace.com |

| Objective | Measurable and less dependent on individual interpretation. | Electromyograms, specific physical performance tests (though interpretation can still vary). scispace.com | Moderate; Objective measures were often limited or their value constrained in assessing spasticity relief. scispace.com |

This table underscores the historical reliance on subjective assessments in evaluating this compound, which inherently contributes to the challenges in achieving consistent and unbiased outcome data.

Adverse Effects and Safety Profiles: Mechanistic Investigations

Central Nervous System Mediated Adverse Effects

Mephenesin functions by depressing the central nervous system, specifically inhibiting the transmission of nerve impulses within the spinal cord and brain. patsnap.comcymitquimica.comontosight.ai This CNS depressant activity is the primary mechanism responsible for several adverse effects. patsnap.comcymitquimica.com

Sedation and drowsiness are common side effects of this compound, directly resulting from its CNS depressant properties. patsnap.comcymitquimica.comontosight.aidrugbank.comhowmed.netmims.compatsnap.com By inhibiting nerve impulse transmission, this compound reduces neuronal excitability, leading to a generalized slowing of CNS activity which manifests as sedation and drowsiness. drugbank.comsmolecule.com This effect can impair alertness and coordination. patsnap.commims.compatsnap.commims.com

This compound can cause respiratory depression, particularly at higher doses or when combined with other CNS depressants. ontosight.aidrugbank.commims.comsmolecule.commims.compatsnap.comwikipedia.org While the exact mechanism is not fully elucidated, its pronounced depressant effect on the spinal cord compared to the brain is believed to contribute significantly to respiratory suppression. smolecule.com This action on the spinal cord can disrupt the neural pathways involved in regulating respiration. smolecule.com Overdosage of this compound may lead to respiratory paralysis. mims.commims.com

Sedation and Drowsiness

Hematological Effects: Hemolysis and Hemoglobinuria

Intravenous administration of this compound, particularly at concentrations greater than 10%, can lead to hemolysis and subsequent hemoglobinuria. drugbank.com Hemolysis refers to the rupture or destruction of red blood cells, releasing hemoglobin into the surrounding fluid. Hemoglobinuria is the presence of free hemoglobin in the urine, which occurs when the amount of free hemoglobin in the bloodstream exceeds the binding capacity of haptoglobin, a protein that normally binds to free hemoglobin. nih.gov While the precise mechanism by which this compound induces hemolysis is not detailed in the provided sources, it is noted as a potential adverse effect of intravenous administration at higher concentrations. drugbank.com

Drug-Drug Interactions and Pharmacodynamic Implications

This compound's CNS depressant activity makes it susceptible to interactions with other medications affecting the central nervous system. cymitquimica.comdrugbank.commims.commims.compatsnap.comzynapte.com

Combining this compound with other CNS depressants, such as alcohol, opioids, and benzodiazepines, can result in additive CNS depression. mims.commims.compatsnap.comwikipedia.orgzynapte.com This interaction increases the risk and severity of adverse effects including sedation, somnolence, dizziness, respiratory depression, and potentially coma. ontosight.aidrugbank.compatsnap.com The enhanced sedative and respiratory depressant effects are due to the combined inhibitory actions of these substances on the central nervous system. patsnap.com

Drugs that induce liver enzymes, such as certain anticonvulsants (e.g., phenobarbital) and antibiotics (e.g., rifampin), can increase the metabolism of this compound. patsnap.com Liver enzyme induction leads to enhanced transcription and increased synthesis of drug-metabolizing enzymes, primarily cytochrome P450 (CYP450) enzymes. nih.govnih.govgpnotebook.com This increased metabolic activity can reduce the plasma concentration and therapeutic efficacy of this compound. patsnap.com

Table 1: Summary of this compound Adverse Effect Mechanisms

| Adverse Effect Category | Specific Effect | Proposed Mechanism(s) | Relevant Section |

| Central Nervous System Mediated | Sedation and Drowsiness | CNS depression, inhibition of nerve impulse transmission, reduced neuronal excitability. | 6.1.1 |

| Central Nervous System Mediated | Respiratory Depression | CNS depression, particularly pronounced effect on the spinal cord, disruption of respiratory regulatory pathways. | 6.1.2 |

| Hematological Effects | Hemolysis and Hemoglobinuria | Occurs with intravenous administration at concentrations > 10%. (Mechanism not fully detailed in sources). | 6.2 |

| Drug-Drug Interactions | Interactions with CNS Depressants | Additive CNS depression due to combined inhibitory actions on the central nervous system. | 6.3.1 |

| Drug-Drug Interactions | Effects on Liver Enzyme Inducers | Increased metabolism of this compound by induced liver enzymes (e.g., CYP450), leading to reduced plasma concentration. | 6.3.2 |

Interactions with Neuromuscular Blocking Agents

This compound, a centrally acting muscle relaxant, primarily exerts its effects within the central nervous system, specifically targeting the spinal cord and brainstem to inhibit polysynaptic reflex arcs. patsnap.compatsnap.com This mechanism reduces muscle tension and spasm without directly interfering with neuromuscular transmission or muscle function at the neuromuscular junction. patsnap.com

Despite its central mechanism, interactions with neuromuscular blocking agents have been noted. This compound may increase the neuromuscular blocking activities of certain agents, such as DaxibotulinumtoxinA. drugbank.com While the precise mechanistic investigations into this specific interaction are not extensively detailed in the provided search results, the general interaction between centrally acting muscle relaxants and neuromuscular blockers can involve various sites. These include effects on motor nerve conduction and spinal reflexes, acetylcholine (B1216132) (ACh) synthesis, mobilization, and release, as well as the sensitivity of the motor end plate to ACh and the propagation of the motor action potential. nih.gov

Studies investigating the effects of different muscle relaxants on spinal root potentials in unanesthetized spinal cats have shown that this compound significantly and dose-dependently reduces polysynaptic and dorsal root reflexes. nih.gov It also slightly decreases the dorsal root potential but has minimal effect on the monosynaptic ventral root reflex. nih.gov This contrasts with the effects of other muscle relaxants like tolperisone (B1682978) and baclofen, which exhibit different patterns of action on these spinal pathways. nih.gov The profound depressant effects of this compound on the dorsal root reflex, in contrast to its small effect on the dorsal root potential, might indicate inhibition of spike-generating mechanisms. nih.gov

The potential for pharmacodynamic interactions exists when combining this compound with other muscle relaxants, which can lead to excessive muscle relaxation and weakness. patsnap.com

Withdrawal Phenomena and Potential for Dependence

Although this compound is a muscle relaxant with a mechanism primarily focused on the central nervous system, cases of abuse and dependence have been reported, particularly since the early 2010s. nih.govprescrire.org This potential for dependence is notable, especially in individuals with a history of dependence on other psychotropic drugs, including legal and illegal substances or medications. prescrire.org

Research indicates that this compound possesses psychotropic effects that can contribute to abuse and dependence. prescrire.org Cases have been documented where individuals have taken daily doses significantly exceeding the maximum recommended dosage, sometimes consuming up to 12 grams per day. nih.govprescrire.orgresearchgate.net Patients engaging in such high-dose use have reported seeking a sedative effect, a "high," or relief from physical or psychological pain. prescrire.org

Withdrawal symptoms have been observed in individuals who discontinue this compound after a period of abuse. Reported withdrawal symptoms include tremor, anxiety, and aggression. nih.govprescrire.orgresearchgate.net

Data from a case series involving patients who developed abuse or dependence on this compound identified individuals with a history of substance dependence (alcohol, heroin, codeine, ketamine). researchgate.net The average daily intake in these cases was significantly higher than the recommended maximum dose. researchgate.net

Given the reported cases of abuse and dependence, particularly in vulnerable populations with pre-existing substance dependence issues, it is suggested that this compound should be avoided in such individuals. nih.govprescrire.org Healthcare professionals should be alert to repeated requests for this compound as a potential indicator of abuse. nih.gov

Here is a summary of reported this compound abuse and dependence characteristics:

| Characteristic | Details | Source |

| Reported Cases of Abuse/Dependence | Observed since early 2010s. nih.govprescrire.org | nih.govprescrire.org |

| Patient History | Often have a history of dependence on other psychotropic drugs. prescrire.orgresearchgate.net | prescrire.orgresearchgate.net |

| Daily Intake in Abuse Cases | Average of 13 g (range 9-24 g), significantly exceeding the maximum recommended dose. researchgate.net | researchgate.net |

| Reported Motivations | Seeking sedative effect, a "high," or relief from pain. prescrire.org | prescrire.org |

| Reported Withdrawal Symptoms | Tremor, anxiety, aggression. nih.govprescrire.orgresearchgate.net | nih.govprescrire.orgresearchgate.net |

| Risk Factors | Previous history of abuse or substance dependence, especially alcohol dependence. nih.govprescrire.orgresearchgate.net | nih.govprescrire.orgresearchgate.net |

Mephenesin Derivatives and Structure Activity Relationship Sar Studies

Synthesis and Pharmacological Evaluation of Mephenesin Analogs

The synthesis of this compound analogs involves modifying the basic chemical structure of this compound to create new compounds with potentially altered pharmacological profiles. These synthesized analogs are then subjected to pharmacological evaluation to assess their biological activities, such as muscle relaxant, anticonvulsant, or other effects. This process helps researchers identify which structural changes lead to desired improvements or novel activities.

This compound Carbamate (B1207046) and its Modified Properties

This compound carbamate, also known as Methocarbamol (B1676395), is a notable derivative of this compound. It is characterized by the addition of a carbamate group to the this compound backbone ontosight.aicymitquimica.com. Methocarbamol is synthesized through reactions involving this compound and carbamic acid derivatives or carbonyl compounds smolecule.com. One documented method involves reacting this compound carbonate with ammonia (B1221849) in an aqueous system to yield this compound carbamate hemihydrate smolecule.com.

Compared to this compound, Methocarbamol exhibits modified properties, particularly a longer duration of action wikidata.orgselleckchem.com. This difference in pharmacokinetic profile is a key reason why Methocarbamol has largely replaced this compound in some clinical applications wikipedia.orgwikipedia.org. SAR studies have indicated the importance of the carbamate group in contributing to this extended duration selleckchem.com.

| Compound | Structural Feature | Key Property Modification (vs this compound) |

|---|---|---|

| This compound | Glyceryl ether | Short duration of action |

| Methocarbamol | Carbamate group added | Longer duration of action |

Novel this compound Derivatives and Biological Activities

Research extends beyond Methocarbamol to explore other novel this compound derivatives. Studies have focused on the synthesis and biological evaluation of substituted this compound derivatives samipubco.com. For example, novel chalcone (B49325) compounds derived from Duff's formylated this compound have been synthesized and assessed for their biological activities samipubco.comechemcom.com. These investigations have explored potential uses as muscle relaxants and anticonvulsants, as well as other activities like anti-neoplastic and antioxidative effects samipubco.comresearchgate.net. The evaluation of these novel derivatives helps to broaden the understanding of the potential therapeutic applications of compounds based on the this compound structure.

Elucidating SAR for Muscle Relaxant and Other Pharmacological Effects

Elucidating the Structure-Activity Relationship (SAR) for this compound and its analogs is essential for understanding how specific parts of the molecule contribute to its pharmacological effects, particularly muscle relaxation. SAR studies involve examining how variations in chemical structure correlate with changes in biological activity.

Research into the SAR of this compound and related compounds has highlighted the significance of specific functional groups and structural features. Studies have focused on the role of the hydroxyl group and the aromatic ring in the molecule's activity capes.gov.br. Modifications to these parts of the molecule can influence the potency and duration of muscle relaxant effects. For instance, the addition of the carbamate group, as seen in Methocarbamol, significantly impacts the duration of action selleckchem.com.

SAR studies on novel substituted this compound derivatives have also been conducted to understand the structural requirements for muscle relaxant and anticonvulsant activities samipubco.com. These studies aim to identify the molecular determinants responsible for the observed biological effects, guiding the design of future derivatives with enhanced or selective activities. The ability of compounds to alter the threshold pressure for convulsions in mice has been found to be dependent on the nature of a simple molecular skeleton and the position and nature of polarized groups relative to an aromatic nucleus nih.gov.

Prodrug Strategies and Latentiation of this compound

Prodrug strategies and latentiation have been explored for this compound to address some of its limitations, such as its relatively short duration of action and potential for local irritation researchgate.net. A prodrug is an inactive or less active derivative of a drug that is converted into the active form within the body through enzymatic or chemical processes actamedicamarisiensis.roijpsonline.com. Latentiation refers to the design of a prodrug that requires bioactivation to release the active drug actamedicamarisiensis.rodokumen.pub.

For this compound, prodrug approaches have involved modifying the hydroxyl group to create derivatives such as esters and carbamates researchgate.net. The rationale behind these strategies is to improve pharmacokinetic properties, such as extending the duration of action or enhancing absorption researchgate.netijpsonline.com. By creating a prodrug, the active this compound is released gradually over time, potentially leading to a more sustained therapeutic effect and possibly reducing the frequency of administration. This approach represents a valuable strategy in medicinal chemistry to optimize the properties of existing drugs ijpsonline.com.

Advanced Research Methodologies in Mephenesin Studies

Electrophysiological Techniques for Neuronal Pathway Analysis

Electrophysiological techniques are instrumental in understanding Mephenesin's effects on neuronal activity and synaptic transmission, particularly within the spinal cord and brainstem. This compound is known to depress the central nervous system and interfere with nerve impulse transmission in these areas. patsnap.com Its muscle-relaxing properties are attributed to its action on internuncial neurons in the polysynaptic pathways of the spinal cord, effectively reducing muscle hyperactivity and spasms. patsnap.com

Studies utilizing electrophysiological methods, such as recording efferent activity of the ventral root due to afferent stimulation of the dorsal root in preparations like the dorsal root-ventral root model, have been crucial. umich.edu, scispace.com This preparation eliminates peripheral afferent and efferent structures, allowing for direct data acquisition from spinal cord structures and the study of both monosynaptic and polysynaptic arcs. umich.edu, scispace.com this compound has been shown to abolish the effects of contralateral sciatic nerve stimulation, which are mediated over polysynaptic arcs, while leaving the monosynaptic patellar reflex intact. scispace.com The inhibitory effects of ipsilateral sciatic nerve stimulation are not modified by this compound. scispace.com

This compound is used experimentally to selectively attenuate or block polysynaptic transmission while minimally affecting monosynaptic transmission. jneurosci.org, jneurosci.org At a concentration of 1 mM, this compound only slightly increases the firing threshold of neurons but strongly attenuates or blocks polysynaptic transmission due to a compounding effect across a chain of synaptically connected neurons. jneurosci.org This property makes it valuable for separating polysynaptic and monosynaptic components of evoked responses in various preparations and systems. jneurosci.org

In vitro studies using rat spinal cord preparations have demonstrated that this compound can limit oligosynaptic transmission, largely restricting it to monosynaptic actions. nih.gov, nih.gov Recordings of synaptic currents in dorsal horn neurons and population synaptic potentials in ventral roots provide evidence for this restriction. nih.gov, nih.gov Under these conditions, the amplitude of the dorsal root potential (DRP), a measure of primary afferent depolarization (PAD), remained largely unchanged but with faster time to peak and reduced duration. nih.gov, nih.gov This suggests that PAD of low-threshold primary afferents can occur through more direct synaptic mechanisms than previously thought, potentially involving direct negative-feedback or nonspiking dendroaxonic pathways. nih.gov

Electrophysiological studies have also explored the effects of this compound on descending commissural interneurons (dCINs). jneurosci.org, jneurosci.org this compound has been used to investigate how these neurons integrate supraspinal and segmental sensory signals. jneurosci.org Applying this compound selectively to the spinal cord compartment in a split-bath preparation has shown its effect on vestibular-evoked responses in spinal neurons, indicating that transmission of vestibular information to sympathetic preganglionic neurons may involve multiple synapses within the spinal cord. nih.gov

Furthermore, this compound has been utilized in studies investigating muscle spasms following spinal cord injury. elifesciences.org In chronic spinalized mice, spasms triggered by sensory input were completely abolished by this compound, suggesting that these spasms are mediated by polysynaptic glutamatergic pathways rather than direct afferent inputs to motor neurons. elifesciences.org

Voltammetric and Spectroscopic Methods for Analysis and Interaction Studies

Voltammetric and spectroscopic methods are employed for the analysis of this compound and the study of its interactions with other substances.

Voltammetry is an electroanalytical technique used for the qualitative and quantitative examination of electroactive species. nih.gov Comparative voltammetric studies have been conducted for the determination of this compound in various matrices, including pure form, pharmaceuticals, and biological fluids, using electrodes such as pencil graphite (B72142) and glassy carbon electrodes. sciencepublishinggroup.com, sciencepublishinggroup.com, researchgate.net Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) have been applied. sciencepublishinggroup.com, researchgate.net These methods offer advantages such as cost-effectiveness and the ability to analyze electroactive species without extensive sample pretreatment. researchgate.net, nih.gov For instance, SWV has been used for the direct analysis of this compound in human mother milk and urine samples. researchgate.net Voltammetric studies have investigated the electrochemical oxidation of this compound, revealing an irreversible anodic peak and providing insights into the process being adsorption-controlled at certain electrodes. researchgate.net

Spectroscopic techniques, including Fourier transform infrared spectroscopy (FT-IR), powder X-ray diffraction (PXRD), 1H NMR, and UV-Vis spectroscopy, are valuable for characterizing this compound and its complexes. nih.gov, researchgate.net, acs.org, nih.gov These methods have been particularly useful in studies investigating the formation of inclusion complexes, such as that between this compound and α-cyclodextrin. nih.gov, researchgate.net, acs.org, nih.gov Spectroscopic data provides evidence for the encapsulation of this compound within the host molecule. nih.gov, researchgate.net, acs.org, nih.gov For example, shifts in the characteristic peaks in FT-IR and 1H NMR spectra indicate the formation of an inclusion complex. nih.gov, acs.org UV-Vis spectroscopy, combined with techniques like Job's plot analysis, can determine the stoichiometry of complex formation and provide thermodynamic parameters. nih.gov, researchgate.net

Spectrofluorometric methods have also been developed for the determination of this compound, offering another analytical approach for its quantification in pharmaceutical formulations. tandfonline.com

Molecular Docking and Inclusion Complex Research

Molecular docking and inclusion complex research are utilized to understand the interactions of this compound at a molecular level and to explore potential applications through complex formation.

Molecular docking studies are employed to predict the binding orientation and interaction energy of this compound with host molecules or biological targets. acs.org, jppres.com In the context of inclusion complexes, molecular docking helps visualize how this compound fits into the cavity of a host molecule, such as α-cyclodextrin. nih.gov, acs.org These studies can support experimental findings regarding the stoichiometry and stability of the complex. nih.gov, acs.org For instance, molecular docking has shown that this compound fits into the cavity of α-cyclodextrin in a 1:1 ratio, with a calculated binding energy that correlates with experimental results from spectroscopic analysis. acs.org

Research into inclusion complexes aims to improve the properties of this compound, such as its solubility, thermal stability, and potentially reduce side effects. nih.gov Cyclodextrins, particularly α-cyclodextrin due to its cavity size, are commonly used as host molecules for inclusion complex formation with this compound. nih.gov Experimental methods like coevaporation are used to prepare these complexes. nih.gov, acs.org Characterization of the resulting inclusion complexes using techniques mentioned in section 8.2 confirms their formation and provides insights into the altered physical and chemical properties of this compound upon encapsulation. nih.gov, researchgate.net, acs.org, nih.gov Cell viability studies can also be conducted to compare the biological activity of the free drug and its inclusion complex. nih.gov, nih.gov

In Vitro Cell Line Assays for Novel Derivative Evaluation

In vitro cell line assays are fundamental for evaluating the biological activity, including potential anti-proliferative or cytotoxic effects, of this compound and its novel derivatives.

The MTT assay is a widely used colorimetric method to assess cell viability and evaluate the cytotoxic impact of compounds on various cell lines. echemcom.com, echemcom.com, researchgate.net, dergipark.org.tr, researchgate.net This assay measures the reduction of a tetrazolium dye by metabolically active cells. echemcom.com

Studies have synthesized novel chalcone (B49325) derivatives derived from formylated this compound and evaluated their anti-neoplastic (anticancer) potential using the MTT assay on a panel of malignant cell lines, including HepG2, A549, Ovcar-3, HeLa, and MCF-7. echemcom.com, echemcom.com, researchgate.net These assays involve treating the cell lines with different concentrations of the derivatives and measuring cell viability after a specific incubation period. echemcom.com The results provide half-maximal inhibitory concentration (IC50) values, indicating the potency of the compounds in inhibiting cell growth. echemcom.com, echemcom.com For example, one study found that a specific chalcone derivative exhibited potent anti-neoplastic impact on HepG2 and A549 cells, with IC50 values comparable to a standard reference drug. echemcom.com, echemcom.com

Beyond anti-proliferative effects, in vitro assays can also assess other biological activities of this compound derivatives, such as anti-oxidative properties using methods like the DPPH assay. echemcom.com, researchgate.net

Cell viability studies using assays like MTT are also employed to compare the effects of this compound in its free form versus when it is incorporated into an inclusion complex, such as with α-cyclodextrin. nih.gov, nih.gov These comparisons can reveal whether complexation alters the compound's effects on cell health. nih.gov

Current Research Gaps and Future Directions in Mephenesin Studies

Elucidating the Precise Molecular Targets and Receptor Interactions

While Mephenesin is known to depress the central nervous system and interfere with nerve impulse transmission in the spinal cord and brain, its precise molecular targets and receptor interactions are not fully elucidated. patsnap.comdrugbank.com Research suggests that this compound may act on internuncial neurons in the polysynaptic pathways of the spinal cord, inhibiting these pathways to reduce muscle hyperactivity and spasms. patsnap.com

At a biochemical level, this compound is believed to enhance GABAergic transmission, increasing the inhibitory effect on motor neurons. patsnap.com It may also reduce the release of excitatory neurotransmitters like glutamate, further dampening excessive neuronal activity. patsnap.com Some research also indicates that this compound may be an NMDA receptor antagonist and has been observed to block inward sodium and calcium currents in neurons. wikipedia.orgdrugbank.comwikipedia.org

Future research needs to focus on definitively identifying the specific receptors and ion channels this compound interacts with and the downstream signaling pathways involved. Advanced techniques such as receptor binding assays, electrophysiology, and molecular modeling could provide a more detailed understanding of these interactions. Studies investigating the intermolecular interactions of this compound with biological molecules, such as the recent work exploring interactions with L-Valine and L-Phenylalanine in aqueous solutions, contribute to this understanding at a fundamental level. researchgate.netresearchgate.net

Strategies for Overcoming Short Duration of Action

A major drawback of this compound is its short duration of action, which necessitates frequent dosing to maintain therapeutic effects. patsnap.comwikipedia.orgnih.govsafetylit.orgnih.gov This rapid metabolism and elimination from the body limit its clinical utility. patsnap.com

Strategies to overcome this limitation are a critical area of research. This could involve developing new formulations that allow for sustained release of this compound. Another approach is the structural modification of the this compound molecule to create derivatives with improved pharmacokinetic profiles, including increased half-life and better absorption. smolecule.com The historical development of meprobamate from this compound demonstrates that overcoming the short duration of action through structural modification is achievable. nih.govsafetylit.orgnih.gov Research into lipophilic derivatives has explored enhancing solubility and absorption. smolecule.com

Further research is needed to investigate various drug delivery systems and chemical modifications that can prolong the presence of this compound or its active metabolites in the body, thereby reducing the required dosing frequency and improving patient compliance and therapeutic outcomes.

Development of this compound Derivatives with Improved Therapeutic Index and Specificity

This compound has a low therapeutic index, meaning the dose required for therapeutic effect is relatively close to the dose that causes significant side effects, particularly respiratory depression. wikipedia.orgwikipedia.org It also exhibits a greater effect on the spinal cord than the brain, contributing to this low therapeutic index. wikipedia.orgwikipedia.orgnih.gov

Developing this compound derivatives with an improved therapeutic index and greater specificity for target pathways is a crucial future direction. This involves synthesizing compounds that retain the desired muscle relaxant properties but have reduced affinity for receptors or pathways mediating adverse effects. Structure-activity relationship studies are essential in this process to understand how modifications to the this compound structure influence its activity and selectivity.